
2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DFHBI, is a fluorescent compound that has been widely used in scientific research. This compound has unique properties that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- One-Pot Synthesis of N-Alkyl-1,2,3,4-tetrahydroisoquinolines: Costa and Radesca (1992) demonstrated a one-pot preparation method for 1-functionalized 2-alkyl-1,2,3,4-tetrahydroisoquinolines, exploiting hydride abstraction. This method involves treating 2-methyl-1,2,3,4-tetrahydroisoquinoline with triphenylcarbenium tetrafluoroborate and yields compounds like 1-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Costa & Radesca, 1992).
Chemical Reactions and Properties
Anodic Oxidation and Cyclization
Research by Carmody et al. (1980) on the electrochemical oxidation of aromatic ethers, particularly focusing on dimethoxybenzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, revealed the formation of dihydroisoquinolinium and dihydroisoquinolinium salts. This study provides insights into the chemical properties and reactions involving tetrahydroisoquinoline derivatives (Carmody, Sainsbury, & Newton, 1980).
Oxidative Ugi-Type Reactions
Ngouansavanh and Zhu (2007) explored an Ugi-type reaction of tetrahydroisoquinoline with an isocyanide and a carboxylic acid in the presence of iodoxybenzoic acid (IBX), leading to the formation of diacylated adducts like 2-benzoyl-N-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. This process has applications in functionalizing tetrahydroisoquinoline compounds (Ngouansavanh & Zhu, 2007).
Catalytic and Synthetic Applications
Catalytic Asymmetric Synthesis
Liu et al. (2015) summarized novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines and their applications in the total synthesis of alkaloid natural products. This research highlights the significant role of tetrahydroisoquinoline scaffolds in natural product synthesis (Liu et al., 2015).
1,3-Dipolar Cycloaddition and Synthesis of Derivatives
Novikov et al. (2005) investigated the 1,3-dipolar cycloaddition of difluorocarbene with N-substituted ketone imines, leading to the formation of various fluoro-substituted derivatives including dihydroisoquinolines. This method provides a pathway for synthesizing diverse fluoro-substituted compounds (Novikov et al., 2005).
Partial Fluorination and Regioselective Synthesis
The study by Hou et al. (1997) on the electrolytic partial fluorination of organic compounds, including tetrahydroisoquinoline derivatives, reveals the process of achieving regioselective monofluorination. This research offers a method for synthesizing fluorinated oxindole and isoquinoline derivatives (Hou, Higashiya, & Fuchigami, 1997).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDTYWRKNMBCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



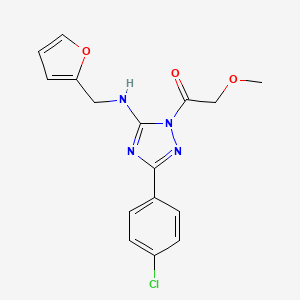
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
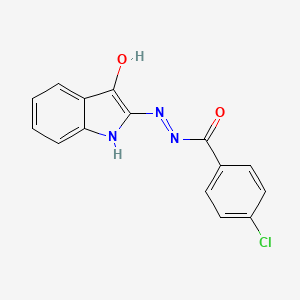
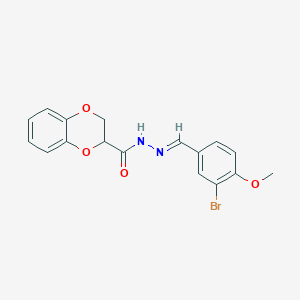
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)

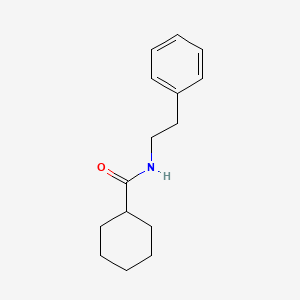


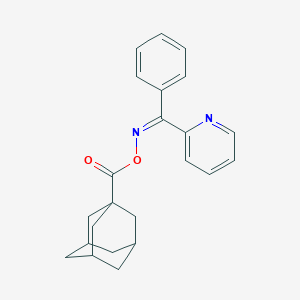

![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)